Alogliptin/pioglitazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin/pioglitazone is a combination medication used to treat type 2 diabetes mellitus. It contains two active ingredients: alogliptin and pioglitazone. Alogliptin is a dipeptidyl peptidase-4 inhibitor, while pioglitazone is a thiazolidinedione. Together, they help improve glycemic control in adults by regulating blood sugar levels .

準備方法

Synthetic Routes and Reaction Conditions

-

Alogliptin: : The synthesis of alogliptin involves multiple steps, starting with the preparation of key intermediates. The process includes reactions such as alkylation, cyclization, and amination. The final step involves the formation of alogliptin benzoate through a salt formation reaction .

-

Pioglitazone: : The synthesis of pioglitazone involves the preparation of a thiazolidinedione ring system. This is achieved through a series of reactions, including condensation, cyclization, and oxidation. The final product is obtained through crystallization and purification .

Industrial Production Methods

The industrial production of Alogliptin/pioglitazone involves the large-scale synthesis of both alogliptin and pioglitazone, followed by their combination into a single tablet form. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Degradation Reactions Under Stress Conditions

Forced degradation studies reveal distinct stability profiles for alogliptin and pioglitazone when exposed to stressors like heat, light, and reactive chemicals :

Mechanistic Insights :

-

Alogliptin : Thermal degradation likely involves cleavage of its aminopiperidine or cyanopyrrolidine moieties .

-

Pioglitazone : Oxidative degradation targets the thiazolidinedione ring, forming sulfoxide or sulfone derivatives .

High-Performance Liquid Chromatography (HPLC) :

-

Column : Zorbax C8 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase : 0.1 M ammonium acetate:methanol (50:50 v/v).

-

Detection : UV at 248 nm.

-

Retention Times :

-

Alogliptin: 2.88 min

-

Pioglitazone: 4.33 min

-

-

Linearity :

-

Alogliptin: 6.25–18.75 µg/mL (LOD: 0.047 µg/mL; LOQ: 0.157 µg/mL).

-

Pioglitazone: 11.25–33.75 µg/mL (LOD: 0.152 µg/mL; LOQ: 0.498 µg/mL).

-

LC-MS/MS Method :

-

Column : BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase : 0.1% formic acid:acetonitrile (40:60 v/v).

-

Detection : MRM transitions:

-

Alogliptin: m/z 340.18 → 116.08

-

Pioglitazone: m/z 356.99 → 133.92

-

-

Linearity :

-

Alogliptin: 10–400 ng/mL

-

Pioglitazone: 25–2000 ng/mL

-

Stability in Biological Matrices

-

Plasma Stability : Both drugs remain stable for ≥24 hours at room temperature and through freeze-thaw cycles .

-

Extraction Efficiency : Protein precipitation with acetonitrile achieves >95% recovery for both compounds in human plasma .

Interaction Between Alogliptin and Pioglitazone

No direct chemical interactions (e.g., covalent adduct formation) are reported. Pharmacokinetic studies confirm:

-

Synergistic Efficacy : Combined therapy reduces HbA1c by −1.71% (vs. −1.15% for pioglitazone alone) .

-

Metabolic Stability : Co-administration does not alter CYP450-mediated metabolism of either drug .

Key Stability Challenges

科学的研究の応用

Efficacy in Glycemic Control

Numerous studies have demonstrated the effectiveness of alogliptin/pioglitazone in improving glycemic control among patients with T2DM:

- Combination Therapy : A 26-week study involving 655 patients showed that the combination of alogliptin (25 mg) and pioglitazone (30 mg) resulted in significant reductions in glycosylated hemoglobin (HbA1c) compared to monotherapy with either agent. The combination achieved an average HbA1c reduction of -1.7% from a baseline of 8.8% .

- Initial Combination Therapy : Another study indicated that initial combination therapy with alogliptin and pioglitazone was safe and effective for drug-naïve patients with inadequate glycemic control. Approximately two-thirds of participants achieved an HbA1c ≤7.0% after treatment .

- Long-Term Benefits : The combination not only improves glycemic control but also helps preserve β-cell function over time, potentially delaying the progression of T2DM .

Safety Profile

The safety profile of this compound is generally favorable:

- Adverse Events : While both medications are associated with some adverse effects, such as weight gain and fluid retention linked to pioglitazone, the combination may allow for lower doses of each drug, thereby reducing the incidence of these side effects .

- Cardiovascular Outcomes : Pioglitazone has been shown to have cardiovascular benefits, including reducing the risk of atherosclerotic events. Alogliptin appears neutral regarding cardiovascular risks, making their combination an attractive option for patients at risk for cardiovascular complications .

Case Study 1: Efficacy in Older Adults

A retrospective analysis examined older adults with T2DM who were treated with this compound. The study found significant improvements in HbA1c levels and weight stability over 12 months, highlighting the combination's effectiveness in this demographic where polypharmacy is common and adverse effects need careful management .

Case Study 2: Real-World Application

In a real-world cohort study involving 500 patients with T2DM, those treated with this compound experienced better glycemic control compared to those on metformin alone. The study reported a reduction in hospitalizations related to diabetes complications among those on the combination therapy, suggesting its potential role in improving overall patient outcomes .

Comparative Efficacy Table

作用機序

Alogliptin/pioglitazone exerts its effects through the combined actions of alogliptin and pioglitazone:

類似化合物との比較

Alogliptin/pioglitazone is unique due to its combination of alogliptin and pioglitazone. Here are some similar compounds and their differences:

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor, but it does not include a thiazolidinedione component.

Rosiglitazone: Similar to pioglitazone, it is a thiazolidinedione but does not include a dipeptidyl peptidase-4 inhibitor.

This compound’s uniqueness lies in its dual mechanism of action, combining the benefits of both alogliptin and pioglitazone to provide comprehensive glycemic control .

特性

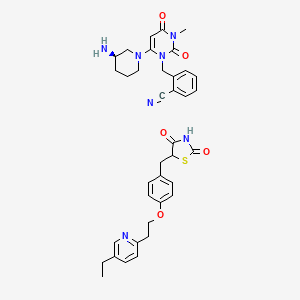

分子式 |

C37H41N7O5S |

|---|---|

分子量 |

695.8 g/mol |

IUPAC名 |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.C18H21N5O2/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t;15-/m.1/s1 |

InChIキー |

LNTORSITGSWVNQ-DYYGGQLPSA-N |

異性体SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |

正規SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。